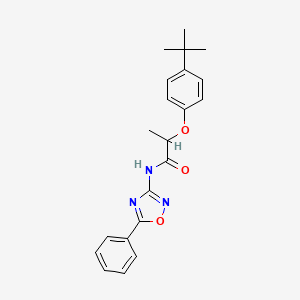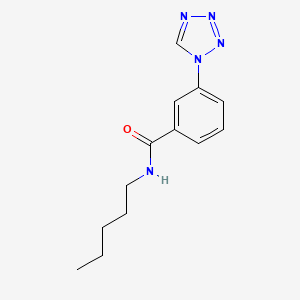![molecular formula C20H21N3O3 B11319140 N-(4-methylbenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11319140.png)
N-(4-methylbenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-メチルベンジル)-2-(2-メチル-6,7-ジヒドロ-1H-[1,4]ジオキシノ[2,3-f]ベンゾイミダゾール-1-イル)アセトアミドは、ベンゾイミダゾール誘導体クラスに属する合成有機化合物です。
準備方法
合成経路および反応条件
N-(4-メチルベンジル)-2-(2-メチル-6,7-ジヒドロ-1H-[1,4]ジオキシノ[2,3-f]ベンゾイミダゾール-1-イル)アセトアミドの合成には、通常、以下の手順が含まれます。
ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンと適切なカルボン酸またはその誘導体を酸性条件下で縮合させることで合成できます。
ジオキシノ基の導入: ジオキシノ基は、適切なジオールとアルデヒドまたはケトンを含む環化反応によって導入できます。
メチルベンジル基の付加: メチルベンジル基は、適切なベンジルハライドを使用して求核置換反応によって付加できます。
アセチル化: 最後のステップは、ベンゾイミダゾール誘導体をアセチル化して目的の化合物を生成することです。
工業的生産方法
この化合物の工業的生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、触媒の使用、制御された反応条件、および再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
N-(4-メチルベンジル)-2-(2-メチル-6,7-ジヒドロ-1H-[1,4]ジオキシノ[2,3-f]ベンゾイミダゾール-1-イル)アセトアミドは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物または他の酸化誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、還元誘導体の形成につながる可能性があります。
置換: この化合物は、求核または求電子置換反応を起こし、さまざまな置換誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) があります。
置換: 置換反応の一般的な試薬には、ハロゲン化物、酸、塩基があります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって酸化物が生成される可能性があり、置換反応によってさまざまな置換誘導物が生成される可能性があります。
科学研究の応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 抗菌性、抗ウイルス性、または抗がん性などの生物学的活性を示す可能性があります。
医学: この化合物は、その潜在的な治療応用について検討できます。
産業: 新規材料の開発または化学反応における触媒として応用が見られる可能性があります。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
N-(4-メチルベンジル)-2-(2-メチル-6,7-ジヒドロ-1H-[1,4]ジオキシノ[2,3-f]ベンゾイミダゾール-1-イル)アセトアミドの作用機序は、その特定の生物学的または化学的活性によって異なります。一般に、ベンゾイミダゾール誘導体は、酵素や受容体などの特定の分子標的に作用し、その活性を調節することによってその効果を発揮します。関与する経路には、酵素活性の阻害、細胞プロセスの破壊、またはシグナル伝達経路の調節が含まれる可能性があります。
類似の化合物との比較
類似の化合物
ベンゾイミダゾール誘導体: アルベンダゾール、メベンダゾール、チアベンダゾールなどの化合物は、さまざまな生物学的活性を示すよく知られたベンゾイミダゾール誘導体です。
ジオキシノ化合物:
独自性
N-(4-メチルベンジル)-2-(2-メチル-6,7-ジヒドロ-1H-[1,4]ジオキシノ[2,3-f]ベンゾイミダゾール-1-イル)アセトアミドは、他の類似の化合物と比較して、異なる化学的および生物学的特性を付与する可能性のある官能基の特定の組み合わせにより、ユニークです。
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole are well-known benzimidazole derivatives with various biological activities.
Dioxino Compounds:
Uniqueness
N-(4-methylbenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C20H21N3O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-13-3-5-15(6-4-13)11-21-20(24)12-23-14(2)22-16-9-18-19(10-17(16)23)26-8-7-25-18/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,21,24) |
InChIキー |
DAOAFFWSNYGGPC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=NC3=CC4=C(C=C32)OCCO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11319058.png)
![4-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11319066.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(4-(pentyloxy)phenyl)methanone](/img/structure/B11319069.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319073.png)
![N-ethyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11319080.png)
![1-(4-chlorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11319083.png)

![N-(2-phenylethyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11319096.png)

![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11319113.png)
![7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11319114.png)
![1-(Adamantane-1-carbonyl)-4-[2-(pyridin-2-YL)ethyl]piperazine](/img/structure/B11319130.png)
![7-isobutyl-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319146.png)
![(4-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B11319153.png)
